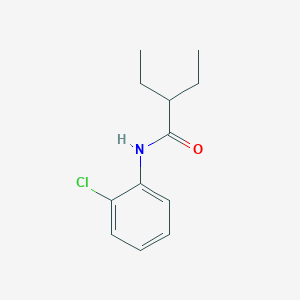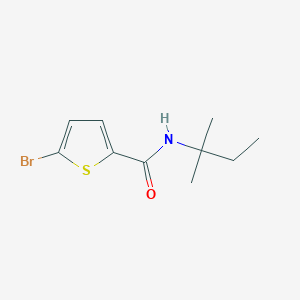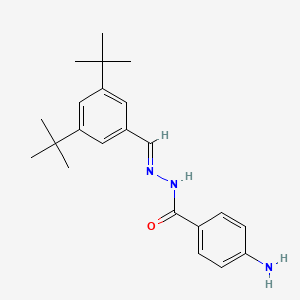
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide, also known as pyrimidinedione, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme and preventing the conversion of xanthine to uric acid. Pyrimidinedione has also been shown to inhibit the activity of nitric oxide synthase by binding to the heme group of the enzyme and preventing the conversion of L-arginine to nitric oxide.
Biochemical and Physiological Effects
Pyrimidinedione has a range of biochemical and physiological effects, including the inhibition of xanthine oxidase and nitric oxide synthase, as well as the modulation of the NMDA receptor. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in a variety of physiological processes, including inflammation and oxidative stress. Pyrimidinedione has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
Pyrimidinedione has a number of advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and proteins. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including the fact that it may have off-target effects and that its mechanism of action is not fully understood.
Future Directions
There are a number of future directions for the use of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone in scientific research. One potential application is in the development of new drugs for the treatment of conditions such as inflammation and oxidative stress. Pyrimidinedione may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of the NMDA receptor. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential off-target effects.
Conclusion
In conclusion, N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is a chemical compound that has a range of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. Pyrimidinedione has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research. Further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential applications in the treatment of various conditions.
Synthesis Methods
Pyrimidinedione can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2,4-dimethoxypyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone.
Scientific Research Applications
Pyrimidinedione has a range of potential applications in scientific research, including as a tool for studying the function of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and nitric oxide, respectively. Pyrimidinedione has also been used as a tool for studying the function of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
properties
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h5H,4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWPNPKYAZQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)